N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of methoxy, phenyl, and carboxamide groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the initial formation of the benzofuran core through cyclization reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and carboxamides, such as:
- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine
- (2RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide .
Uniqueness
What sets N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C24H21NO3/c1-15-8-7-9-16(2)22(15)25-24(26)21-19-14-18(27-3)12-13-20(19)28-23(21)17-10-5-4-6-11-17/h4-14H,1-3H3,(H,25,26) |
InChI Key |
MDNBELDCBXXGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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